molecular formula C22H19BrN2O3S B11377421 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,5-dimethylphenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11377421
M. Wt: 471.4 g/mol
InChI Key: FKXXBGLRSBKIMF-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a brominated dibenzo[c,e][1,2]thiazine moiety

Preparation Methods

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps. The starting materials often include 9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazine and 3,5-dimethylaniline. The reaction conditions usually require a solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction proceeds through nucleophilic substitution, where the acetamide group is introduced to the brominated thiazine ring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazine ring can be further oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential use as an anti-cancer agent due to its ability to inhibit certain cellular pathways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated thiazine ring can interact with the active sites of enzymes, leading to inhibition of their activity. The acetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar compounds include other brominated thiazine derivatives and acetamide-containing molecules Compared to these compounds, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both bromine and acetamide functional groups

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C22H19BrN2O3S/c1-14-9-15(2)11-17(10-14)24-22(26)13-25-20-8-7-16(23)12-19(20)18-5-3-4-6-21(18)29(25,27)28/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

FKXXBGLRSBKIMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O)C

Origin of Product

United States

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